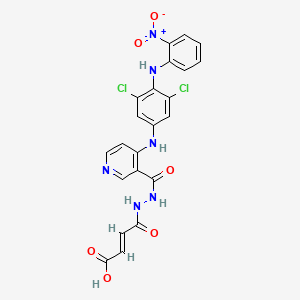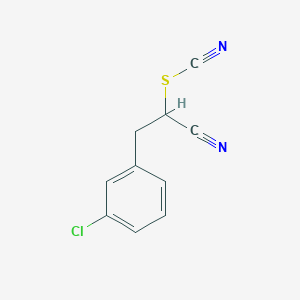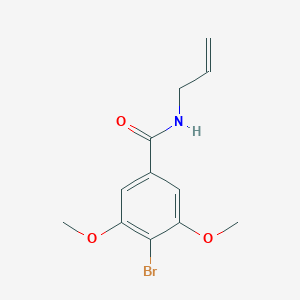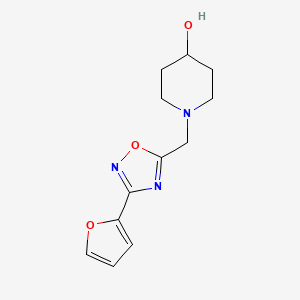
2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide is an organic compound that features a cyanophenoxy group and a thiazolylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide typically involves the reaction of 2-cyanophenol with thiazol-2-ylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenoxy group, where nucleophiles like amines or thiols can replace the cyanide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide
- 2-(2-Cyanophenoxy)-N-(benzothiazol-2-yl)acetamide
- 2-(2-Cyanophenoxy)-N-(imidazol-2-yl)acetamide
Uniqueness
This compound is unique due to its specific combination of a cyanophenoxy group and a thiazolylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H9N3O2S |
|---|---|
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
2-(2-cyanophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H9N3O2S/c13-7-9-3-1-2-4-10(9)17-8-11(16)15-12-14-5-6-18-12/h1-6H,8H2,(H,14,15,16) |
Clé InChI |
MLCVVTSJPLZUEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)OCC(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-1-benzyl-5-[(benzylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14912463.png)



![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)

![1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]proline](/img/structure/B14912498.png)


![tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14912524.png)

![2-(2,4-dinitrophenyl)-N'-[(1Z)-1-phenylpropylidene]acetohydrazide](/img/structure/B14912528.png)

